Cyclohexyl vs. Methyl Ester: Lipophilicity-Driven Differentiation for Membrane Permeability
The cyclohexyl ester of 1-aminocyclobutane-1-carboxylic acid exhibits significantly enhanced lipophilicity compared to the methyl ester analog, a critical parameter for CNS drug design and passive membrane permeability. While direct experimental LogP values for the target compound are not reported, the structural difference between the cyclohexyl group (cLogP contribution ~+2.0 units) and the methyl group (cLogP contribution ~+0.5 units) establishes a class-level inference of approximately 1.5 LogP unit increase . This difference is mechanistically consistent with patent data demonstrating that lipophilic ester modifications on aminocyclobutane scaffolds modulate NMDA receptor antagonist activity and CNS penetration [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated ~2.5 (based on cyclohexyl ester of ACBC) |
| Comparator Or Baseline | Methyl 1-aminocyclobutane-1-carboxylate; Estimated ~1.0 |
| Quantified Difference | Increase of approximately +1.5 LogP units (estimated) |
| Conditions | Computational prediction / structural class inference; no direct experimental measurement available |
Why This Matters
For procurement in CNS drug discovery programs, the cyclohexyl ester provides a lipophilic handle that small alkyl esters cannot offer, potentially improving blood-brain barrier penetration without requiring additional synthetic steps.
- [1] US Patent 9469601 B2. Aminocyclobutane derivatives, method for preparing same and the use thereof as drugs. Justia Patents. 2013. View Source
